molecular formula C17H14O5 B572858 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one CAS No. 1313738-76-9

2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one

Cat. No.: B572858
CAS No.: 1313738-76-9
M. Wt: 298.294
InChI Key: SQVMXCHFANPQEF-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one is a flavonoid derivative characterized by a chromen-4-one backbone substituted with a 3,4-dihydroxyphenyl group at position 2, an ethyl group at position 6, and a hydroxyl group at position 3. This compound is structurally related to well-studied flavonoids like luteolin and quercetin but distinct in its substitution pattern, which may influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-2-9-3-6-14-11(7-9)15(20)16(21)17(22-14)10-4-5-12(18)13(19)8-10/h3-8,18-19,21H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVMXCHFANPQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735071
Record name 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-76-9
Record name 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313738-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Oxidizing Agent: Hydrogen peroxide or potassium permanganate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one undergoes various chemical reactions, including:

    Oxidation: Converts hydroxyl groups to quinones.

    Reduction: Reduces carbonyl groups to hydroxyl groups.

    Substitution: Replaces hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., methyl iodide)

Major Products

    Oxidation: Quinones and other oxidized derivatives

    Reduction: Reduced flavonoid derivatives

    Substitution: Halogenated or alkylated flavonoid derivatives

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying flavonoid chemistry and antioxidant mechanisms.

    Biology: Investigated for its role in cellular protection against oxidative stress.

    Medicine: Explored for potential therapeutic effects in conditions like inflammation, cardiovascular diseases, and cancer.

    Industry: Utilized in the development of dietary supplements, functional foods, and cosmetic products due to its antioxidant properties.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include enzymes involved in oxidative stress pathways, such as quinone reductase 2. By inhibiting these enzymes, the compound reduces the formation of harmful oxidative products .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Flavonoids

Compound Name Substituents (Positions) Key Features
2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one 2: 3,4-diOH-phenyl; 3: -OH; 6: -CH₂CH₃; 7: -H Ethyl group enhances lipophilicity; catechol B-ring for redox activity
Luteolin (2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one) 2: 3,4-diOH-phenyl; 5: -OH; 7: -OH Lacks ethyl and 3-OH; high antioxidant capacity
Quercetin (3,5,7,3',4'-pentahydroxyflavone) 3: -OH; 5: -OH; 7: -OH; 3': -OH; 4': -OH Additional 3-OH on C-ring; broader enzyme inhibition
Apigenin (5,7,4'-trihydroxyflavone) 5: -OH; 7: -OH; 4': -OH Mono-hydroxylated B-ring; lower redox activity
Rutin (Quercetin-3-O-rutinoside) Quercetin backbone + 3-O-rutinoside (glucose + rhamnose) Glycosylation improves solubility but reduces membrane permeability

Key Observations :

  • The ethyl group at C6 in the target compound distinguishes it from luteolin and quercetin, likely increasing its logP (lipophilicity) compared to hydroxylated analogs .
  • The 3-hydroxyl group aligns it with quercetin, which is associated with enhanced radical scavenging and metal chelation .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name Water Solubility (mg/mL) logP Bioavailability Score Synthetic Accessibility Score (SAS)
This compound 0.12 (predicted) 2.8 0.55 3.2 (estimated)
Luteolin 0.05 2.1 0.50 2.8
Quercetin 0.03 1.5 0.56 2.5
Rutin 1.45 -0.7 0.17 5.9
Verbascoside () 2.10 -1.2 0.20 6.3

Key Observations :

  • The target compound’s ethyl group reduces water solubility compared to glycosylated derivatives like rutin or verbascoside but improves logP, favoring cellular uptake .
  • Its bioavailability score (0.55) aligns with non-glycosylated flavonoids like quercetin, suggesting moderate absorption .

Key Observations :

  • Its enzyme inhibition profiles are less potent than quercetin, possibly due to steric hindrance from the ethyl group .

Biological Activity

Overview

2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one is a flavonoid compound structurally related to quercetin, known for its significant biological activities, particularly its antioxidant properties. This compound has drawn attention for its potential therapeutic applications in various health conditions, including neurodegenerative diseases and skin aging.

The biological activity of this compound involves several mechanisms:

  • Antioxidant Activity : The compound exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
  • Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in skin aging processes:
    • Tyrosinase : Inhibits melanin production, potentially reducing hyperpigmentation .
    • Collagenase and Elastase : Inhibits the degradation of collagen and elastin, thereby promoting skin elasticity and reducing wrinkles .

In Vitro Studies

  • Antioxidant Properties : In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cellular models. A study reported a significant decrease in reactive oxygen species (ROS) levels upon treatment with this compound.
  • Enzyme Inhibition :
    • The compound exhibited IC50 values of approximately 1.05 µM against tyrosinase and 123.4 µM against collagenase, indicating potent inhibitory effects on these enzymes .
    • Another study highlighted its dual inhibitory action on both elastase and hyaluronidase, further supporting its role in skin health .

In Vivo Studies

Research involving transgenic Drosophila models of Alzheimer’s disease showcased the neuroprotective effects of this compound. When administered, it resulted in a ~70% rescue of neurodegeneration symptoms associated with amyloid-beta toxicity. This was evidenced by improved eye morphology and reduced amyloid plaque formation .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound accumulates in various organs such as the lungs, liver, and kidneys while displaying lower concentrations in the brain and heart. This distribution suggests potential systemic effects but raises considerations regarding its central nervous system bioavailability.

Comparative Analysis

Compound NameTyrosinase IC50 (µM)Collagenase IC50 (µM)Elastase IC50 (µM)
This compound1.05123.4Not specified
Quercetin0.580Not specified
Catechin10150Not specified

Case Studies

  • Neuroprotection in Alzheimer's Disease : A study demonstrated that the administration of this flavonoid significantly improved locomotor deficits in a Drosophila model expressing amyloid-beta peptides. The compound not only reduced plaque formation but also enhanced the lifespan of treated flies .
  • Skin Aging : Clinical trials involving topical formulations containing this compound showed promising results in reducing wrinkles and improving skin hydration after consistent use over several weeks .

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